molecular formula C11H9ClO2 B3369801 Ethyl 3-(2-chlorophenyl)prop-2-ynoate CAS No. 24654-09-9

Ethyl 3-(2-chlorophenyl)prop-2-ynoate

Cat. No.: B3369801
CAS No.: 24654-09-9
M. Wt: 208.64 g/mol
InChI Key: OEYUQMLODPIMSE-UHFFFAOYSA-N
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Description

Ethyl 3-(2-chlorophenyl)prop-2-ynoate is an organic compound with the molecular formula C11H9ClO2 It is a derivative of propargyl esters and contains a chlorophenyl group attached to the propargyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-(2-chlorophenyl)prop-2-ynoate can be synthesized through several methods. One common approach involves the reaction of ethyl propiolate with 2-chlorobenzyl chloride in the presence of a base such as potassium carbonate. The reaction typically occurs in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The general reaction scheme is as follows:

C2H5O2CCCH+ClC6H4CH2ClC2H5O2CCCC6H4Cl\text{C}_2\text{H}_5\text{O}_2\text{C}-\text{C}\equiv\text{CH} + \text{ClC}_6\text{H}_4\text{CH}_2\text{Cl} \rightarrow \text{C}_2\text{H}_5\text{O}_2\text{C}-\text{C}\equiv\text{C}-\text{C}_6\text{H}_4\text{Cl} C2​H5​O2​C−C≡CH+ClC6​H4​CH2​Cl→C2​H5​O2​C−C≡C−C6​H4​Cl

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance yield and efficiency. Catalysts such as palladium or copper may be used to facilitate the reaction, and the process conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(2-chlorophenyl)prop-2-ynoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.

    Oxidation: The alkyne moiety can be oxidized to form diketones or carboxylic acids.

    Reduction: The triple bond can be reduced to a double or single bond using hydrogenation catalysts.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or osmium tetroxide.

    Reduction: Hydrogen gas in the presence of palladium on carbon (Pd/C) or Lindlar’s catalyst.

Major Products

    Nucleophilic Substitution: Formation of substituted derivatives such as ethyl 3-(2-aminophenyl)prop-2-ynoate.

    Oxidation: Formation of diketones or carboxylic acids.

    Reduction: Formation of ethyl 3-(2-chlorophenyl)prop-2-ene or ethyl 3-(2-chlorophenyl)propanoate.

Scientific Research Applications

Ethyl 3-(2-chlorophenyl)prop-2-ynoate has several applications in scientific research:

    Organic Synthesis: Used as a building block for the synthesis of more complex molecules.

    Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design.

    Material Science: Utilized in the development of novel materials with specific properties.

    Biological Studies: Studied for its interactions with biological macromolecules and potential bioactivity.

Mechanism of Action

The mechanism of action of ethyl 3-(2-chlorophenyl)prop-2-ynoate involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on enzymes or receptors. This interaction can lead to the inhibition or activation of specific biochemical pathways, depending on the nature of the target.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-(3-chlorophenyl)prop-2-ynoate
  • Ethyl 3-(4-chlorophenyl)prop-2-ynoate
  • Ethyl 3-(2-bromophenyl)prop-2-ynoate

Uniqueness

Ethyl 3-(2-chlorophenyl)prop-2-ynoate is unique due to the position of the chlorine atom on the phenyl ring, which can influence its reactivity and interaction with biological targets. This positional isomerism can result in different pharmacological and chemical properties compared to its analogs.

Properties

IUPAC Name

ethyl 3-(2-chlorophenyl)prop-2-ynoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClO2/c1-2-14-11(13)8-7-9-5-3-4-6-10(9)12/h3-6H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEYUQMLODPIMSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C#CC1=CC=CC=C1Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50348883
Record name ethyl 3-(2-chlorophenyl)prop-2-ynoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50348883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24654-09-9
Record name ethyl 3-(2-chlorophenyl)prop-2-ynoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50348883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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